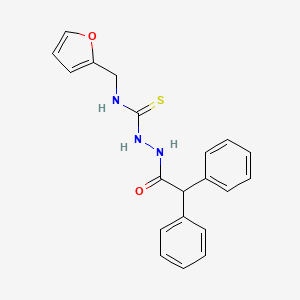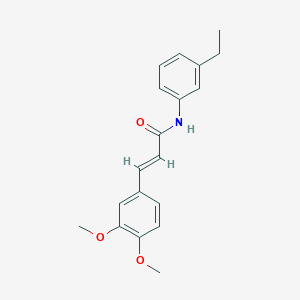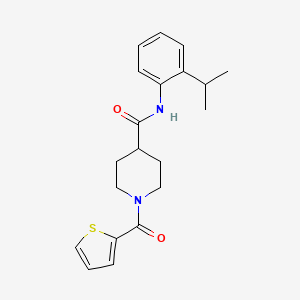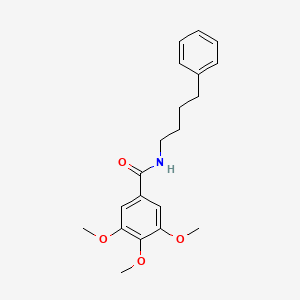
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide
Descripción general
Descripción
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide, also known as DPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. DPH belongs to the class of hydrazinecarbothioamide compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Mecanismo De Acción
The exact mechanism of action of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide is not fully understood. However, several studies have suggested that 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to modulate the expression of various genes involved in these processes. In vivo studies have reported that 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antitumor activity has been well-established in vitro and in vivo. However, 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide also has some limitations for lab experiments. It is a highly reactive compound that can undergo degradation and oxidation in the presence of air and light. Therefore, it requires careful handling and storage to maintain its stability and activity.
Direcciones Futuras
There are several future directions for the study of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide. One potential direction is to explore the use of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy and reduce its toxicity. Another potential direction is to investigate the molecular mechanisms underlying the antitumor activity of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide, which could lead to the development of more potent and selective analogs. Additionally, further studies are needed to evaluate the safety and pharmacokinetics of 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide in animal models and human clinical trials.
Aplicaciones Científicas De Investigación
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. Several studies have reported that 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. 2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in these processes.
Propiedades
IUPAC Name |
1-[(2,2-diphenylacetyl)amino]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(22-23-20(26)21-14-17-12-7-13-25-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,18H,14H2,(H,22,24)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSANQBKJJFTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(diphenylacetyl)-N-(2-furylmethyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-(4-chloro-2-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4736976.png)

![1-{3-[4-(benzyloxy)phenoxy]propyl}-1H-1,2,4-triazole](/img/structure/B4736990.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6,8-dimethyl-2-(trifluoromethyl)quinazoline](/img/structure/B4736996.png)
![methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4736997.png)
![2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4737000.png)
![N-(tetrahydro-2-furanylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4737014.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4737025.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4737029.png)


![4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4737058.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737080.png)